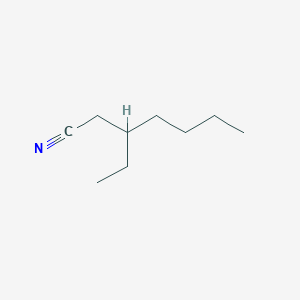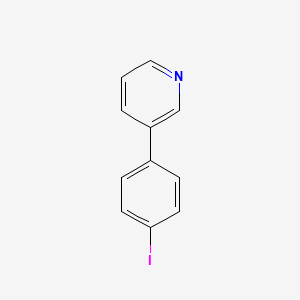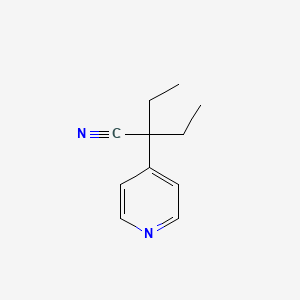
ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the oxygen of the ester functional group, and a phenoxy group substituted with two methyl groups at the 2 and 5 positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE typically involves the esterification of 2,5-dimethylphenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,5-dimethylphenoxyacetic acid+ethanolH2SO4Ethyl 2,5-dimethylphenoxyacetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br_2) or nitric acid (HNO_3).
Major Products:
Oxidation: Formation of 2,5-dimethylphenoxyacetic acid.
Reduction: Formation of 2,5-dimethylphenoxyethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE can be compared with other similar esters, such as:
- Ethyl 2,4-dimethylphenoxyacetate
- Ethyl 3,5-dimethylphenoxyacetate
- Ethyl 2,5-dimethoxyphenoxyacetate
Uniqueness: The unique substitution pattern of the methyl groups at the 2 and 5 positions on the phenoxy ring distinguishes this compound from its analogs. This specific substitution can influence its reactivity, physical properties, and biological activities, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
ZEVKJPPBNRORJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide](/img/structure/B8757868.png)






